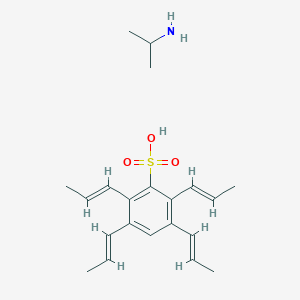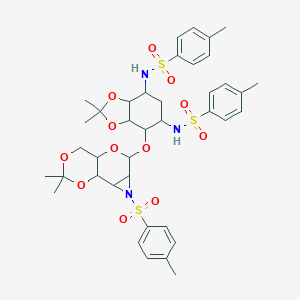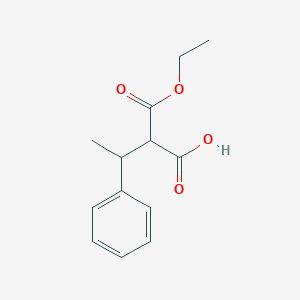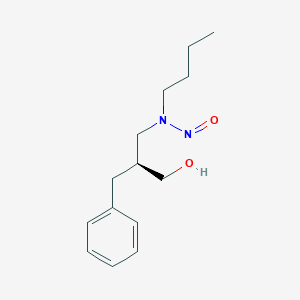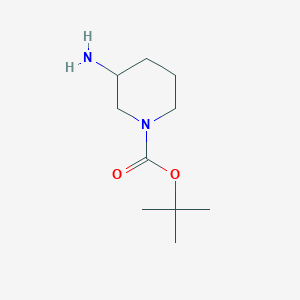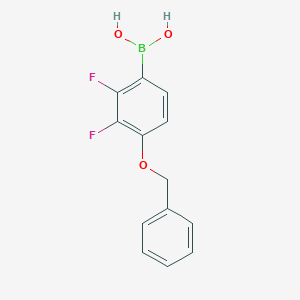
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPAM-13, and it belongs to a class of chemicals called phosphonate esters. TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of TFPAM-13 is not fully understood, but it is believed to involve the binding of the phosphonate ester group to the active site of the enzyme. This binding disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and Physiological Effects:
TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of protein-protein interactions. These effects make it a valuable tool for studying the function of various cellular pathways and processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFPAM-13 in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of TFPAM-13 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on TFPAM-13. One area of interest is the development of more specific inhibitors based on the structure of TFPAM-13. Another potential direction is the use of TFPAM-13 in drug discovery, particularly for the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of TFPAM-13 and its potential for off-target effects.
Méthodes De Synthèse
TFPAM-13 can be synthesized using a variety of methods, but the most common approach involves the reaction of diphenylphosphine with 3-methylbutyl 3,3,3-trifluoro-2-hydroxy-2-methylpropionate in the presence of trifluoroacetic acid. This reaction produces TFPAM-13 as a white crystalline solid, which can be purified using standard techniques.
Applications De Recherche Scientifique
TFPAM-13 has been used in a variety of scientific research applications, including studies of enzyme activity, protein structure, and drug discovery. This compound has been shown to be a potent inhibitor of a wide range of enzymes, including phosphatases and proteases. This makes it a valuable tool for studying the function of these enzymes and their potential as drug targets.
Propriétés
| 145430-08-6 | |
Formule moléculaire |
C21H22F6NO3P |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
Clé InChI |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
| 145430-08-6 | |
Synonymes |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


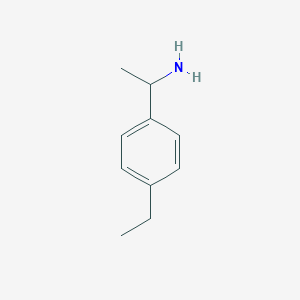



![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)


